![molecular formula C17H18N6OS B2790395 2-{[4-amino-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-ethylphenyl)acetamide CAS No. 880804-57-9](/img/structure/B2790395.png)

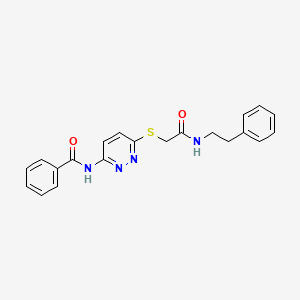

2-{[4-amino-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-ethylphenyl)acetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound “2-{[4-amino-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-ethylphenyl)acetamide” is a chemical compound that has been studied for its potential antiviral activity .

Molecular Structure Analysis

The molecular structure of this compound can be analyzed using various techniques. Unfortunately, specific details about the molecular structure of this exact compound were not found in the available literature .Wissenschaftliche Forschungsanwendungen

Neuroprotection and Parkinson’s Disease

Parkinson’s disease (PD) is characterized by the loss of dopaminergic neurons, leading to motor symptoms. The formation of intracellular protein aggregates, primarily composed of alpha-synuclein (α-syn), contributes to neurodegeneration. Researchers have identified ethyl 2-((4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl)thio)acetate as an α-syn aggregation inhibitor. It demonstrated in vivo efficacy by preventing bradykinesia induced by the neurotoxin 1-methyl-4-phenyl-1,2,3,6-tetrahydropiridine (MPTP) and affecting PD markers .

ALK5 Inhibition

The compound has been optimized to yield a potent and selective ALK5 inhibitor. Pharmacokinetic studies in rats revealed an oral bioavailability of 51% and high systemic exposure. ALK5 inhibition holds promise in various disease contexts, including fibrosis and cancer .

Cell Growth Modulation

In cell culture experiments, this compound influenced cell growth speed when cultured with fetal bovine serum. Further investigations could explore its impact on cellular processes and potential therapeutic applications .

Coordination Chemistry

Complexes of ethyl 2-((4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl)thio)acetate with metal ions (e.g., Mn, Cu, and Cd) have been synthesized. These complexes exhibit interesting coordination chemistry and may find applications in materials science and catalysis .

Novel Pyrazole Derivatives

The compound’s structure suggests potential as a precursor for novel pyrazole derivatives. Exploring its reactivity and synthetic pathways could lead to new functional materials or bioactive compounds .

Wirkmechanismus

Target of Action

The primary target of this compound is alpha-synuclein (α-syn) . Alpha-synuclein is a small protein localized in the presynaptic terminal of neurons . In pathological conditions, it forms amyloid aggregates leading to neurotoxicity and neurodegeneration .

Mode of Action

The compound interacts with alpha-synuclein, inhibiting its aggregation . It prevents the formation of amyloid fibrils, which are the main constituents of intraneuronal inclusions, named Lewy bodies and Lewy neurites, found in Parkinson’s disease patients .

Biochemical Pathways

The compound affects the biochemical pathway involving alpha-synuclein. In its misfolded state, alpha-synuclein aggregates into amyloid fibrils, leading to neuronal pathological inclusions located both in the neuron soma and in axons . This process causes cytotoxicity through different mechanisms such as the increase of lipid membrane permeabilization, mitochondrial damage, and oxidative stress .

Pharmacokinetics

The compound has been shown to prevent 1-methyl-4-phenyl-1,2,3,6-tetrahydropiridine-induced bradykinesia, as well as affect the levels of Parkinson’s disease markers after the administration of the same neurotoxin . .

Result of Action

The compound’s action results in the prevention of neurodegeneration produced by the neurotoxin MPTP . It has been shown to affect the levels of tyrosine hydroxylase (TH) and alpha-synuclein in the midbrain .

Safety and Hazards

Zukünftige Richtungen

The potential antiviral activity of this compound suggests that it could have important applications in the treatment of viral infections . Future research will likely focus on further elucidating its mechanism of action, optimizing its synthesis, and evaluating its safety and efficacy in preclinical and clinical studies.

Eigenschaften

IUPAC Name |

2-[(4-amino-5-pyridin-2-yl-1,2,4-triazol-3-yl)sulfanyl]-N-(4-ethylphenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N6OS/c1-2-12-6-8-13(9-7-12)20-15(24)11-25-17-22-21-16(23(17)18)14-5-3-4-10-19-14/h3-10H,2,11,18H2,1H3,(H,20,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNXUKTGZGVMSOY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)NC(=O)CSC2=NN=C(N2N)C3=CC=CC=N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N6OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-{[4-amino-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-ethylphenyl)acetamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-chloro-N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-methoxybenzamide](/img/structure/B2790314.png)

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-4,7,7-trimethyl-3-oxobicyclo[2.2.1]heptane-1-carboxamide](/img/structure/B2790315.png)

![benzo[d][1,3]dioxol-5-yl(3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)methanone](/img/structure/B2790316.png)

![2-[4-(2-fluorophenyl)piperazin-1-yl]-7-(3-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2790320.png)

![3-[2-(Thiomorpholine-4-carbonyl)morpholin-4-yl]pyrazine-2-carbonitrile](/img/structure/B2790323.png)

![[3-(Difluoromethyl)-1-methylpyrazol-4-yl]-(2,3-dihydroindol-1-yl)methanone](/img/structure/B2790328.png)

![N-(3-fluoro-4-methylphenyl)-2-(4-oxo-7-(p-tolyl)pyrimido[4,5-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2790331.png)

![2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-4-(4-isopropylphenyl)-5-methyl-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B2790332.png)

![N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-1-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2790335.png)